molecular formula C14H14N2O B12710780 3-Pyridinecarboxamide, 2-methyl-N-(4-methylphenyl)- CAS No. 93287-07-1

3-Pyridinecarboxamide, 2-methyl-N-(4-methylphenyl)-

Cat. No.: B12710780
CAS No.: 93287-07-1
M. Wt: 226.27 g/mol
InChI Key: KVARKOJXSVIURG-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, 2-methyl-N-(4-methylphenyl)- is an organic compound with the molecular formula C14H14N2O. . It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, 2-methyl-N-(4-methylphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridine-3-carboxylic acid with 4-methylaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of 3-Pyridinecarboxamide, 2-methyl-N-(4-methylphenyl)- may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of alternative coupling reagents and catalysts that are more environmentally friendly and cost-effective can be explored .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, 2-methyl-N-(4-methylphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, 2-methyl-N-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinecarboxamide, 2-methyl-N-(4-methylphenyl)- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications .

Properties

CAS No.

93287-07-1

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-methyl-N-(4-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C14H14N2O/c1-10-5-7-12(8-6-10)16-14(17)13-4-3-9-15-11(13)2/h3-9H,1-2H3,(H,16,17)

InChI Key

KVARKOJXSVIURG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)C

Origin of Product

United States

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